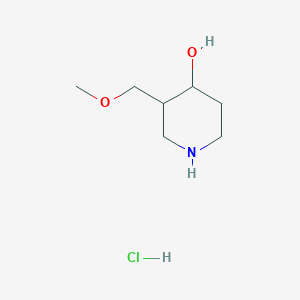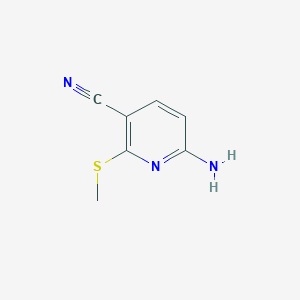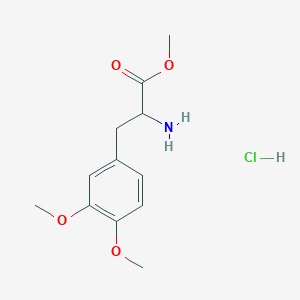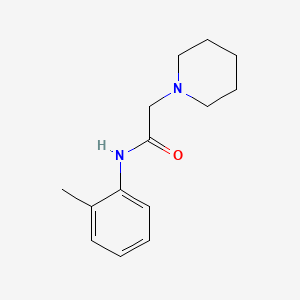
3-(methoxymethyl)piperidin-4-ol hydrochloride, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methoxymethyl)piperidin-4-ol hydrochloride, also known as MMPH, is a mixture of diastereomers composed of two stereoisomers that are mirror images of each other. It is a synthetic derivative of piperidine, a cyclic organic compound found in many natural products, and is used in a variety of scientific research applications. This article will discuss the synthesis of MMPH, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and its potential future directions.
Aplicaciones Científicas De Investigación
3-(methoxymethyl)piperidin-4-ol hydrochloride, Mixture of diastereomers is used in a variety of scientific research applications. It has been used as a substrate for the enzyme monoamine oxidase-A, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. It has also been used in studies of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 3-(methoxymethyl)piperidin-4-ol hydrochloride, Mixture of diastereomers has been used in studies of the enzyme nitric oxide synthase, which is involved in the production of nitric oxide.
Mecanismo De Acción
3-(methoxymethyl)piperidin-4-ol hydrochloride, Mixture of diastereomers acts as a substrate for the enzyme monoamine oxidase-A, which catalyzes the oxidation of monoamine neurotransmitters such as serotonin and dopamine. It also acts as a substrate for the enzyme acetylcholinesterase, which catalyzes the breakdown of the neurotransmitter acetylcholine. Finally, 3-(methoxymethyl)piperidin-4-ol hydrochloride, Mixture of diastereomers acts as a substrate for the enzyme nitric oxide synthase, which catalyzes the production of nitric oxide.
Biochemical and Physiological Effects
3-(methoxymethyl)piperidin-4-ol hydrochloride, Mixture of diastereomers has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzymes monoamine oxidase-A and acetylcholinesterase, which can lead to an increase in the levels of monoamine neurotransmitters such as serotonin and dopamine, as well as an increase in the levels of acetylcholine. Additionally, 3-(methoxymethyl)piperidin-4-ol hydrochloride, Mixture of diastereomers has been shown to activate the enzyme nitric oxide synthase, which can lead to an increase in the levels of nitric oxide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(methoxymethyl)piperidin-4-ol hydrochloride, Mixture of diastereomers has several advantages and limitations for laboratory experiments. One of the main advantages is its low cost, which makes it an attractive option for researchers on a budget. Additionally, 3-(methoxymethyl)piperidin-4-ol hydrochloride, Mixture of diastereomers is easy to synthesize, which makes it a convenient option for laboratory use. However, 3-(methoxymethyl)piperidin-4-ol hydrochloride, Mixture of diastereomers has several limitations as well. It has a relatively short shelf life, which can make it difficult to store for long periods of time. Additionally, 3-(methoxymethyl)piperidin-4-ol hydrochloride, Mixture of diastereomers can be difficult to purify, which can limit its usefulness in certain experiments.
Direcciones Futuras
3-(methoxymethyl)piperidin-4-ol hydrochloride, Mixture of diastereomers has a variety of potential future directions. One potential direction is the use of 3-(methoxymethyl)piperidin-4-ol hydrochloride, Mixture of diastereomers as a substrate for the enzyme monoamine oxidase-A, which could lead to a greater understanding of the role of monoamine neurotransmitters in the brain. Additionally, 3-(methoxymethyl)piperidin-4-ol hydrochloride, Mixture of diastereomers could be used to investigate the role of nitric oxide in various physiological processes. Finally, 3-(methoxymethyl)piperidin-4-ol hydrochloride, Mixture of diastereomers could be used to develop new drugs and treatments for various neurological disorders.
Métodos De Síntesis
3-(methoxymethyl)piperidin-4-ol hydrochloride, Mixture of diastereomers is synthesized via a two-step process. The first step involves the reaction of 4-methylpiperidin-3-ol with formaldehyde in the presence of an acid catalyst. This reaction yields a mixture of two stereoisomers, (R)-3-(methoxymethyl)piperidin-4-ol and (S)-3-(methoxymethyl)piperidin-4-ol. The second step involves the addition of hydrochloric acid to the mixture, which converts the two stereoisomers into a single product, 3-(methoxymethyl)piperidin-4-ol hydrochloride.
Propiedades
IUPAC Name |
3-(methoxymethyl)piperidin-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-10-5-6-4-8-3-2-7(6)9;/h6-9H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDMACWIMUJMHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CNCCC1O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methoxymethyl)piperidin-4-ol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-chlorophenyl)methyl]cyclobutane-1-carboxylic acid](/img/structure/B6616546.png)
![2-[4-(1,2,4-thiadiazol-5-yloxy)phenyl]acetic acid](/img/structure/B6616552.png)








